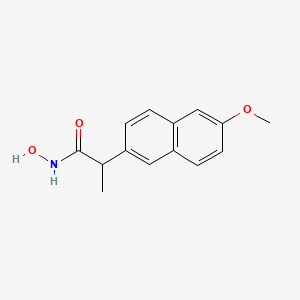

N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide

Description

Contextualization within the Chemistry of Carboxylic Acid Derivatives and Naphthyl Compounds

N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide is a derivative of (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, more commonly known as Naproxen (B1676952). Naproxen belongs to the profen family of NSAIDs, characterized by a propionic acid moiety attached to an aromatic core. The carboxylic acid group of Naproxen is a key feature for its anti-inflammatory activity but is also associated with gastrointestinal side effects. nih.gov Consequently, extensive research has focused on modifying this carboxylic acid group to create derivatives, such as amides and esters, with the aim of enhancing therapeutic profiles and reducing adverse effects. nih.govresearchgate.net

The naphthalene (B1677914) ring system is a prevalent scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. nih.gov Naphthalene derivatives have been developed as therapeutics for a wide range of conditions, including cancer, microbial infections, and inflammation. nih.gov The versatility of the naphthalene core allows for structural modifications that can fine-tune the pharmacological properties of the resulting compounds.

Significance of N-Hydroxy Amides in Medicinal Chemistry Research

The N-hydroxy amide (or hydroxamic acid) functional group is a critical pharmacophore in numerous biologically active compounds. This moiety is particularly recognized for its strong metal-chelating properties, which is a key mechanism for the inhibition of various metalloenzymes. rsc.org A prominent class of drugs that feature the N-hydroxy amide group are histone deacetylase (HDAC) inhibitors, which have emerged as important anticancer agents. rsc.orgnih.govresearchgate.net

The N-hydroxy amide group can also influence a molecule's conformational properties and its ability to form hydrogen bonds, which can lead to enhanced binding affinity for biological targets. nih.gov Furthermore, the incorporation of an N-hydroxy amide can increase the polarity of a molecule, potentially improving its pharmacokinetic properties.

Overview of Academic Research Trajectories for this compound and its Structural Analogues

While direct and extensive research specifically on this compound is limited, the research trajectories of its structural analogues provide a clear indication of its potential areas of investigation. The primary analogue, Naproxen, has a well-established research history focusing on its anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes. gpatindia.com

Research on other Naproxen derivatives, where the carboxylic acid is converted to various amides, has primarily explored their potential as anti-inflammatory and analgesic agents with potentially reduced gastrointestinal toxicity. nih.gov For instance, propanamide derivatives of Naproxen have been synthesized and evaluated for their ability to inhibit urease and cyclooxygenase-2.

Given the known role of the N-hydroxy amide moiety, a logical research trajectory for this compound would be the investigation of its potential as an inhibitor of metalloenzymes, such as HDACs or aminopeptidases. This is supported by studies on other N-hydroxypropenamides that have shown potent HDAC inhibitory activity. rsc.orgnih.gov

Research Gaps and Emerging Areas in the Field of this compound Studies

The most significant research gap is the lack of dedicated studies on the synthesis, characterization, and biological evaluation of this compound itself. While the synthesis of related propanamides from Naproxen is well-documented, specific protocols for introducing the N-hydroxy group need to be established and optimized for this particular scaffold.

An emerging and unexplored area of research is the potential dual-inhibitory activity of this compound. By combining the COX-inhibitory potential of the Naproxen backbone with the metalloenzyme-inhibiting properties of the N-hydroxy amide group, it is conceivable that this compound could act as a dual inhibitor of both COX and enzymes like HDACs or matrix metalloproteinases (MMPs). Such dual-action compounds are of great interest in drug discovery for complex diseases like cancer and inflammatory disorders.

Further research is also needed to explore the structure-activity relationships (SAR) of a series of this compound analogues. This would involve synthesizing derivatives with modifications on the naphthalene ring and the propanamide side chain to understand how these changes affect biological activity and selectivity.

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Focus |

| Naproxen | C14H14O3 | 230.26 | Anti-inflammatory (COX inhibitor) |

| (S)-2-(6-methoxynaphthalen-2-yl)-N-(4-sulfamoylphenyl)propanamide | C20H20N2O4S | 384.45 | Dual Urease and COX-2 Inhibition uva.nl |

| N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide | C12H11NO2S | 233.29 | Aminopeptidase N Inhibition figshare.com |

| (E)-3-(1-benzyl-1H-indazol-5-yl)-N-hydroxypropenamide | C17H15N3O2 | 293.32 | HDAC Inhibition rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9(14(16)15-17)10-3-4-12-8-13(18-2)6-5-11(12)7-10/h3-9,17H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCRNJWKSQLYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Development of N Hydroxy 2 6 Methoxynaphthalen 2 Yl Propanamide and Derivatives

Established Synthetic Pathways for N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide

The established synthetic routes to this compound primarily leverage the readily available precursor, naproxen (B1676952). These pathways involve the formation of an amide bond followed by the introduction or conversion to a hydroxamic acid moiety.

One-Pot Reaction Strategies and Multi-Component Approaches

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency and reduced waste. For the synthesis of this compound, a one-pot approach can be envisioned starting from naproxen. One such strategy involves the in situ generation of a hydroxamic acid derivative. For instance, carboxylic acids can be converted to primary amines in a one-pot process through a Lossen rearrangement of an in situ generated hydroxamic acid derivative. This concept can be adapted for the synthesis of the target hydroxamic acid by reacting the carboxylic acid with a hydroxylamine (B1172632) source and a coupling agent in a single pot rsc.org.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, represent another efficient synthetic strategy. While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to generate diverse libraries of naproxen derivatives, which could then be converted to the corresponding hydroxamic acids nih.gov.

Amidation and Hydroxamic Acid Formation Protocols

The conversion of naproxen's carboxylic acid group to a hydroxamic acid is a key transformation. This is typically achieved through a two-step process: activation of the carboxylic acid followed by reaction with hydroxylamine or a protected hydroxylamine derivative.

Common activating agents for the carboxylic acid group of naproxen include:

N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a widely used coupling agent that facilitates the formation of an amide bond between a carboxylic acid and an amine (or hydroxylamine) mdpi.comresearchgate.netnih.gov. The reaction of naproxen with hydroxylamine in the presence of DCC and a catalyst like 4-(dimethylamino)pyridine (DMAP) is a standard method mdpi.com.

Ethyl Chloroformate: This reagent can be used to form a mixed anhydride (B1165640) with the carboxylic acid, which then readily reacts with hydroxylamine mdpi.com.

Other Coupling Reagents: A variety of other coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU), and 1-Propanephosphonic acid cyclic anhydride (T3P) are also employed for amide and hydroxamic acid synthesis mdpi.com.

The direct reaction of naproxenoyl chloride, formed by treating naproxen with a chlorinating agent like oxalyl chloride or thionyl chloride, with hydroxylamine is another viable route nih.govnih.gov.

| Reagent/Method | Description | Reference |

| DCC/DMAP | Coupling of naproxen with hydroxylamine. | mdpi.com |

| Ethyl Chloroformate | Formation of a mixed anhydride intermediate. | mdpi.com |

| Oxalyl Chloride | Conversion of naproxen to naproxenoyl chloride. | nih.gov |

| EDC/HOBt | Coupling of carboxylic acids with hydroxylamine. | mdpi.com |

Utilization of Precursors from Naproxen Chemistry

The vast body of research on naproxen provides a rich source of precursors for the synthesis of this compound. Naproxen itself, (+)-(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is the primary starting material dovepress.comscienceopen.com. Its enantiomer, (R)-naproxen, can also be used to synthesize the corresponding (R)-hydroxamic acid.

Derivatives of naproxen where the carboxylic acid is converted to other functional groups can also serve as precursors. For example, naproxen esters can be reacted with hydroxylamine to yield the hydroxamic acid dovepress.comscienceopen.com. The synthesis of various amide derivatives of naproxen has been extensively explored, and these can potentially be converted to N-hydroxy amides through specific oxidation reactions mdpi.comdovepress.comscienceopen.comorgsyn.org. The synthesis of 2-hydroxy-N′-[2-(6-methoxynaphthalen-2-yl)propanoyl]benzohydrazide from 2-(6-methoxy-2-naphthyl)propanoyl chloride demonstrates the utility of activated naproxen derivatives in forming complex structures nih.gov.

Novel Catalytic Systems and Green Chemistry Approaches in Synthesis Research

Recent advancements in catalysis and a growing emphasis on sustainable chemistry have led to the development of novel and greener methods for amide and hydroxamic acid synthesis that can be applied to this compound.

Boronic Acid Catalysis: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, proceeding under milder conditions than traditional methods. These catalysts are thought to activate the carboxylic acid through the formation of an acyloxyboron intermediate. The application of boronic acid catalysis to the synthesis of naproxen amides and, by extension, its hydroxamic acid, offers a more environmentally friendly alternative to stoichiometric coupling reagents researchgate.netucl.ac.uknih.govrsc.orgresearchgate.net.

Enzymatic Synthesis: Biocatalysis offers a highly selective and green approach to chemical synthesis. Lipases and amidases can be employed for the synthesis of amides and hydroxamic acids under mild reaction conditions, often with high enantioselectivity. The enzymatic synthesis of hydroxamic acids from esters or amides using hydroxylamine as a substrate is a promising green alternative dlut.edu.cn.

Photocatalysis: Visible-light photocatalysis has recently been applied to amide synthesis. These methods often utilize a photocatalyst to generate reactive intermediates under mild conditions. A metal and photocatalyst-free method for amide synthesis has been developed through the decarbonylative condensation of alkynes and photoexcited nitroarenes, which has been successfully applied to naproxen mdpi.com. This approach avoids the use of heavy metals and harsh reagents mdpi.comnih.govfrontiersin.orgresearchgate.netnih.gov.

| Approach | Catalyst/Mediator | Advantages |

| Boronic Acid Catalysis | Arylboronic acids | Mild conditions, avoids stoichiometric activators. |

| Enzymatic Synthesis | Lipases, Amidases | High selectivity, mild conditions, green. |

| Photocatalysis | Organic dyes, Metal complexes | Uses visible light, mild conditions. |

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiopure Forms

Naproxen possesses a chiral center, and its biological activity resides primarily in the (S)-enantiomer. Therefore, the synthesis of enantiopure this compound is of significant importance.

Asymmetric Synthesis: The asymmetric synthesis of (S)-naproxen has been extensively studied and provides a direct route to the enantiopure precursor for the target hydroxamic acid. Methods include the use of chiral auxiliaries, asymmetric hydrogenation, and enantioselective protonation nih.gov. These advanced synthetic strategies allow for the direct production of the desired enantiomer, avoiding the need for resolution steps.

Chiral Resolution: Classical resolution of racemic naproxen is a common industrial practice and can be applied to obtain the enantiopure starting material. This typically involves the formation of diastereomeric salts with a chiral amine resolving agent, followed by fractional crystallization. The less soluble diastereomer is separated, and the desired enantiomer of naproxen is then liberated. High-performance liquid chromatography (HPLC) using chiral stationary phases is another powerful technique for the separation and analysis of naproxen enantiomers nih.gov.

Optimization of Reaction Conditions for Research Scale Production

The efficient synthesis of this compound on a research scale requires careful optimization of reaction conditions to maximize yield and purity while minimizing reaction time and by-product formation.

Coupling Reactions: For DCC-mediated couplings, optimization of parameters such as solvent, temperature, and the stoichiometry of reagents is crucial. While these reactions are often performed at room temperature, adjusting the temperature can influence the reaction rate and the formation of byproducts like N-acylurea. The choice of solvent can also significantly impact the solubility of reactants and the reaction outcome mdpi.comresearchgate.net.

Continuous Flow Synthesis: Continuous flow chemistry offers several advantages for process optimization and scale-up, including improved heat and mass transfer, enhanced safety, and the potential for automation. The synthesis of amides and other derivatives in continuous flow reactors allows for rapid screening of reaction conditions (temperature, residence time, reagent ratios) to identify optimal parameters. This technology is well-suited for the multi-step synthesis of pharmaceutical intermediates and can be applied to the production of this compound researchgate.netresearchgate.netnih.govdigitellinc.comresearchgate.net.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced by-product formation in shorter reaction times. The synthesis of naproxen-based acyl hydrazone derivatives has been successfully achieved using microwave-assisted methods, demonstrating the potential of this technology for the rapid synthesis of libraries of derivatives for research purposes.

| Parameter | Considerations for Optimization |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. |

| Solvent | Influences solubility of reactants and can affect reaction pathways. |

| Reagent Stoichiometry | The ratio of coupling agents, bases, and reactants needs to be optimized to maximize conversion and minimize by-products. |

| Reaction Time | Monitoring the reaction progress (e.g., by TLC or HPLC) is essential to determine the optimal reaction time. |

| Purification Method | Development of an efficient purification protocol (e.g., crystallization, chromatography) is critical for obtaining the final product with high purity. |

Spectroscopic and Chromatographic Methods for Research-Level Characterization

The structural confirmation and purity of this compound would be definitively established through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. High-performance liquid chromatography (HPLC) is the standard for assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would be required.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key expected resonances would include those for the aromatic protons on the naphthalene (B1677914) ring, the methoxy (B1213986) group protons, the methine proton of the propanamide moiety, the methyl group protons, and the hydroxylamino proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide detailed information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. This would be crucial for confirming the carbon skeleton of the molecule, including the carbonyl carbon of the amide group and the carbons of the naphthalene ring system.

Based on the analysis of related naproxen derivatives, the following table outlines the anticipated ¹H and ¹³C NMR data for this compound.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Naphthalene-H | 7.10 - 7.80 | 105 - 135 |

| -OCH₃ | ~3.90 | ~55 |

| -CH- | ~3.80 | ~45 |

| -CH₃ | ~1.50 | ~18 |

| C=O | - | ~175 |

| Naphthalene-C | - | 119 - 158 |

| N-OH | Variable | - |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula. Fragmentation patterns observed in the mass spectrum would offer further structural insights.

The expected molecular weight and formula are presented in the table below.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.27 g/mol |

| Exact Mass (HRMS) | [M+H]⁺ or [M-H]⁻ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-hydroxy amide group.

Key expected vibrational frequencies are summarized in the following table.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| O-H stretch (of N-OH) | 3100 - 3300 (broad) |

| N-H stretch | 3100 - 3300 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (amide) | 1640 - 1680 |

| C=C stretch (aromatic) | 1500 - 1600 |

| C-O stretch (methoxy) | 1200 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the naphthalene ring system in this compound. The wavelength of maximum absorption (λmax) is a characteristic property of the compound. For naproxen and its derivatives, characteristic absorptions are typically observed in the UV region.

The anticipated UV-Vis absorption data is presented below.

| Parameter | Expected Value |

| λmax | ~230 - 330 nm |

Elucidation of Molecular Mechanisms of Action and Biological Target Engagement

Investigation of Enzyme Inhibition Profiles and Kinetics

The primary mechanism through which N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide is understood to exert its effects is via the inhibition of specific enzymes. Its profile is built upon the foundational characteristics of its parent compound, Naproxen (B1676952), and expanded by the chemical properties of its hydroxamic acid functional group.

Naproxen, the parent compound of this compound, is a well-established non-selective inhibitor of cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. nih.gov These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov The inhibitory action of Naproxen is the basis for its anti-inflammatory, analgesic, and antipyretic properties. nih.gov

The molecular basis for this inhibition lies in Naproxen's ability to bind within the active site of the COX enzymes. nih.govnih.gov X-ray crystallography studies have shown that the naphthyl backbone of Naproxen makes hydrophobic contacts with amino acid residues such as Ala-527, Gly-526, and Leu-352 in the COX-2 active site. nih.gov The (S)-α-methyl group fits into a hydrophobic cleft, while the p-methoxy group interacts with Trp-387 and Tyr-385 at the apex of the active site. nih.gov This binding physically blocks the substrate, arachidonic acid, from accessing the catalytic site, thereby preventing prostaglandin production. researchgate.net

Naproxen inhibits both COX-1 and COX-2 with comparable potency. nih.gov Studies have demonstrated that even at over-the-counter doses, Naproxen sodium can cause profound inhibition of both isoenzymes. nih.gov The modification of Naproxen's carboxylic acid group, as seen in this compound, is a strategy that can alter this inhibition profile, potentially leading to derivatives with different selectivity and potency.

| Isoenzyme | Reported Inhibition (IC50) | Maximal Inhibition (ex vivo, OTC dose) | Reference |

|---|---|---|---|

| COX-1 | Comparable to COX-2 | 93-94% | nih.govnih.gov |

| COX-2 | Comparable to COX-1 | 79-85% | nih.govnih.gov |

A key feature of this compound is its hydroxamic acid group, a well-known zinc-chelating moiety. This functional group confers the ability to inhibit zinc-dependent enzymes, most notably histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, playing a crucial role in the epigenetic regulation of gene expression.

The mechanism of HDAC inhibition by hydroxamic acids is centered on the active site of the enzyme. Class I, II, and IV HDACs contain a catalytic zinc ion (Zn²⁺) that is essential for their function. The hydroxamic acid moiety of the inhibitor coordinates with this zinc ion, effectively blocking the enzyme's catalytic activity. This chelation prevents the enzyme from deacetylating its substrates, leading to an accumulation of acetylated histones and other proteins. Increased histone acetylation generally leads to a more relaxed chromatin structure, which can alter gene transcription.

This mechanism has been a major focus in the development of anti-cancer drugs, with several hydroxamic acid-based HDAC inhibitors approved for clinical use. The inhibitory potency of these compounds can vary significantly depending on the rest of the molecular structure, which interacts with other parts of the enzyme's active site.

| Inhibitor | Target(s) | Reported Potency (IC50) | Reference |

|---|---|---|---|

| Trichostatin A | Class I/II HDACs | ~3.4 nM (Ki) | |

| Belinostat | HDACs | 27 nM | |

| Panobinostat | HDACs | 37 nM | |

| PCI-34051 | HDAC8 selective | 10 nM | |

| YSL-109 | HDAC6/HDAC8 | 0.537 nM (HDAC6), 2.24 µM (HDAC8) |

Beyond COX and HDAC enzymes, the chemical structure of this compound suggests potential interactions with other biological targets. For instance, the acrylamide structural motif, which is related to the propanamide structure of the title compound, has been identified in inhibitors of Enoyl-acyl Carrier Protein Reductase (ENR). ENR is a crucial enzyme in the bacterial Fatty Acid Synthase II system and is a validated target for anti-infective drugs because it has no homolog in mammals. While direct inhibition of ENR by this compound has not been reported, the structural similarity points to a potential area for future investigation into its broader biological activity spectrum.

Modulation of Intracellular Signaling Pathways and Cellular Responses

The inhibition of enzymes like HDACs has profound downstream effects on intracellular signaling pathways and cellular responses. By altering the acetylation status of histone and non-histone proteins, HDAC inhibitors can modulate gene expression and protein function, leading to outcomes such as cell cycle arrest, apoptosis, and cellular differentiation.

For example, HDAC inhibition can upregulate the expression of the cell cycle inhibitor p21, leading to cell cycle arrest. Furthermore, HDACs regulate the function of many non-histone proteins involved in critical signaling pathways. One such protein is the molecular chaperone Heat Shock Protein 90 (HSP90), whose function is dependent on its deacetylation by HDAC6. Inhibition of HDAC6 leads to HSP90 hyperacetylation, destabilizing its client proteins, which can include key signaling molecules in cancer progression. While a direct link between this compound and specific pathways like the mTOR-IRF circuitry has not been definitively established, its function as a likely HDAC inhibitor implies it could modulate such fundamental cellular signaling networks.

Research into Receptor Binding Interactions and Affinity Profiling

The primary biological interactions reported for this compound and its parent compound are with enzymes. However, binding to other proteins is also a crucial aspect of a compound's pharmacology. The parent compound, Naproxen, is known to bind with high affinity to Human Serum Albumin (HSA), the main drug-transporting protein in the blood. This binding is significant as it affects the distribution and availability of the compound in the body.

Additionally, the hydroxamic acid moiety present in this compound is known for its ability to chelate metal ions. This property is fundamental to its HDAC inhibitory activity but also suggests potential interactions with other metalloproteins or biological systems where metal ions play a key role.

Target Identification and Validation Strategies Using Advanced Chemical Biology Tools

To comprehensively understand the molecular mechanisms of a compound like this compound, unbiased target identification methods are invaluable. Advanced chemical biology tools such as chemoproteomics and photoaffinity labeling are powerful strategies for identifying the full spectrum of protein interactions.

Photoaffinity labeling involves modifying the compound with a photoreactive group. Upon UV irradiation, this probe covalently cross-links to its binding partners in a cellular lysate or even in living cells. These labeled proteins can then be identified using quantitative proteomics, providing a snapshot of the compound's direct interactors.

Mechanistic Studies of Anti-infective Properties (e.g., Antibacterial and Antifungal Mechanisms)

The anti-infective properties of hydroxamic acids are largely attributed to their metal-chelating capabilities, which can disrupt essential enzymatic processes in bacteria and fungi. unl.ptresearchgate.net

Antibacterial Mechanisms: A primary antibacterial mechanism of hydroxamic acids involves the inhibition of metalloenzymes that are crucial for bacterial survival. unl.pt Many of these enzymes require divalent metal ions, such as iron (Fe²⁺), zinc (Zn²⁺), or nickel (Ni²⁺), as cofactors for their catalytic activity. The hydroxamic acid moiety can effectively bind to these metal ions in the enzyme's active site, rendering the enzyme inactive.

Key bacterial enzymes that are potential targets for hydroxamic acid derivatives include:

Peptidyl Deformylase (PDF): This iron-containing enzyme is essential for bacterial protein synthesis. acs.org Its inhibition by hydroxamic acids leads to the accumulation of formylated proteins, which are toxic to the bacteria. acs.org

Methionine Aminopeptidase (MetAP): This is another critical metalloenzyme involved in the post-translational modification of proteins. unl.pt

Urease: In bacteria like Helicobacter pylori, urease is a nickel-dependent enzyme vital for its survival in the acidic environment of the stomach. Hydroxamic acids can inhibit urease activity by chelating the nickel ions.

Furthermore, some hydroxamic acids may interfere with bacterial growth by sequestering essential metal ions from the environment, thereby limiting their availability for the pathogen. nih.gov

Antifungal Mechanisms: The antifungal action of hydroxamic acid derivatives also appears to be linked to the disruption of metal-dependent cellular processes. Mechanistic studies on some hydroxamic acid-containing compounds have indicated that they can prevent the formation of fungal biofilms and also disrupt pre-existing ones. rsc.org Biofilms are a crucial virulence factor for many pathogenic fungi, contributing to their resistance to antifungal agents.

Molecular docking studies of certain matrine-hydroxamic acid derivatives have suggested that their antifungal activity stems from interactions with fungal proteins through hydrogen bonding and hydrophobic interactions. rsc.org Another potential mechanism is the inhibition of fungal DNA synthesis. rsc.org

Table 1: Potential Anti-infective Mechanisms of Hydroxamic Acid Derivatives

| Mechanism | Target Organism | Molecular Action | Potential Outcome |

|---|---|---|---|

| Metalloenzyme Inhibition | Bacteria, Fungi | Chelation of metal cofactors (e.g., Fe²⁺, Zn²⁺, Ni²⁺) in the active site of essential enzymes like Peptidyl Deformylase and Urease. unl.ptacs.org | Disruption of vital cellular processes such as protein synthesis and pH regulation, leading to microbial death. |

| Biofilm Disruption | Fungi | Interference with the formation and integrity of fungal biofilms. rsc.org | Increased susceptibility of fungi to host immune responses and antifungal drugs. |

| DNA Synthesis Inhibition | Fungi | Potential interference with the machinery of DNA replication. rsc.org | Inhibition of fungal proliferation. |

Molecular-Level Research into Anticancer Activity (e.g., Antiproliferative Mechanisms, Gene and Protein Expression Modulation)

The anticancer activity of hydroxamic acids is a subject of extensive research, with a primary and well-established mechanism being the inhibition of histone deacetylases (HDACs). researchgate.netnih.gov

Antiproliferative Mechanisms via HDAC Inhibition: HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. researchgate.net They remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure that represses gene transcription. researchgate.net In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. nih.gov

Hydroxamic acid derivatives are potent HDAC inhibitors because their structure allows them to effectively chelate the zinc ion (Zn²⁺) present in the active site of these enzymes. nih.govtandfonline.com This inhibition leads to the hyperacetylation of histones, which in turn results in a more relaxed chromatin structure. This "open" chromatin allows for the transcription of previously silenced tumor suppressor genes, such as those involved in cell cycle control and apoptosis. researchgate.netnih.gov

The antiproliferative effects stemming from HDAC inhibition include:

Cell Cycle Arrest: Reactivation of tumor suppressor genes can halt the cell cycle, preventing cancer cells from dividing. researchgate.net

Induction of Apoptosis: HDAC inhibitors can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. nih.gov

Inhibition of Angiogenesis: Some studies suggest that HDAC inhibitors can suppress the formation of new blood vessels that tumors need to grow. nih.gov

Gene and Protein Expression Modulation: The primary way this compound and other hydroxamic acids are thought to modulate gene and protein expression is through HDAC inhibition. By altering the acetylation status of histones, they can upregulate the expression of proteins that inhibit cancer cell growth and survival.

For example, the expression of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest, is often induced by HDAC inhibitors. researchgate.net Similarly, the expression of pro-apoptotic proteins can be increased, while the expression of anti-apoptotic proteins may be downregulated.

Beyond histones, HDACs can also deacetylate non-histone proteins, and the inhibition of this activity by hydroxamic acids can also contribute to their anticancer effects by altering the function of key regulatory proteins. nih.gov

Table 2: Molecular Mechanisms of Anticancer Activity of Hydroxamic Acid Derivatives

| Mechanism | Key Molecular Target | Effect on Gene/Protein Expression | Cellular Outcome |

|---|---|---|---|

| Histone Deacetylase (HDAC) Inhibition | Zinc-dependent HDACs (Classes I, II, IV) tandfonline.com | Increased acetylation of histones, leading to the reactivation of silenced tumor suppressor genes. researchgate.net | Cell cycle arrest, induction of apoptosis, inhibition of angiogenesis. researchgate.netnih.gov |

| Modulation of Non-Histone Proteins | Various regulatory proteins | Altered acetylation status and function of proteins involved in cell signaling and survival pathways. nih.gov | Disruption of cancer cell signaling and promotion of cell death. |

| Induction of Apoptosis | Caspase cascade | Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. | Programmed cell death of cancer cells. |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Key Structural Determinants for Biological Activity within the N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide Scaffold.

The chemical architecture of this compound comprises three key moieties: the 6-methoxynaphthalene core, the propanamide linker, and the N-hydroxy group. ontosight.ai Each of these components plays a significant role in the molecule's interaction with biological targets.

The 6-methoxynaphthalene scaffold is a well-established pharmacophore, largely responsible for the anti-inflammatory properties of naproxen (B1676952) and its derivatives. scilit.com The methoxy (B1213986) group at the 6-position is crucial for activity, and its removal or relocation often leads to a significant decrease in potency. The lipophilic nature of the naphthalene (B1677914) ring facilitates binding to hydrophobic pockets within target enzymes, such as cyclooxygenases (COX).

The propanamide side chain influences the spatial orientation of the molecule and its interaction with the active site of target proteins. The methyl group on the alpha-carbon of the propanamide moiety is a key feature that contributes to the compound's activity.

The N-hydroxy group is a critical determinant of the compound's unique biological profile, distinguishing it from its parent compound, naproxen. This functional group can act as a hydrogen bond donor and acceptor, and its presence can significantly alter the compound's binding affinity and selectivity for various biological targets. In some molecular contexts, the N-hydroxy group is associated with inhibitory activity against certain enzymes. nih.gov

Impact of N-Substitutions and Side Chain Modifications on Mechanistic Outcomes

Modifications to the N-hydroxypropanamide side chain can profoundly influence the biological activity of the parent scaffold. While specific studies on this compound are limited, research on related structures provides valuable insights.

For instance, the substitution of the N-hydroxy group with other functionalities can alter the compound's mechanism of action. Replacing the hydroxyl group with an alkyl or aryl group would likely change its hydrogen bonding capacity and steric profile, potentially shifting its target engagement. Studies on melatonin (B1676174) derivatives have shown that N-amide substitutions can modulate antioxidative activities. mdpi.com

Furthermore, alterations to the propanamide linker, such as changing its length or introducing different substituents on the alpha-carbon, can impact potency and selectivity. Research on (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives has demonstrated that varying the N-substituent can lead to compounds with potent anti-inflammatory and analgesic activities with reduced ulcerogenic properties compared to naproxen. nih.gov

| Modification | Potential Impact on Biological Activity |

| Removal or replacement of the N-hydroxy group | Altered hydrogen bonding, potential loss of specific enzyme inhibitory activity |

| N-alkylation or N-arylation | Modified steric and electronic properties, influencing target binding and selectivity |

| Alteration of the propanamide chain length | Changes in the spatial orientation of the pharmacophore, affecting active site fit |

| Substitution at the alpha-carbon | Potential for enhanced potency and altered selectivity |

Design Principles for Modulating Selectivity and Potency in Research Analogues

The rational design of analogues of this compound aims to enhance its therapeutic potential by improving its selectivity and potency for specific biological targets. Key design principles include:

Target-Specific Modifications: Based on the three-dimensional structure of the target protein, modifications can be introduced to optimize interactions with the active site. For example, if the target is a specific enzyme, introducing substituents that can form additional hydrogen bonds or hydrophobic interactions with key amino acid residues can enhance binding affinity.

Exploiting Structural Differences Between Isozymes: For targets that exist as multiple isozymes, such as COX-1 and COX-2, subtle structural differences in their active sites can be exploited to achieve selectivity. Designing analogues that can fit into the larger active site of COX-2 but are sterically hindered from binding to COX-1 is a common strategy to reduce gastrointestinal side effects. nih.govbhsai.org

Modulating Physicochemical Properties: Properties such as lipophilicity, solubility, and metabolic stability can be fine-tuned through structural modifications to improve the compound's pharmacokinetic profile. For example, introducing polar groups can increase solubility, while blocking metabolically labile sites can prolong the compound's half-life.

Stereochemical Influences on Biological Activity and Chiral Recognition

The presence of a chiral center at the alpha-carbon of the propanamide side chain means that this compound can exist as two enantiomers, (S) and (R). It is well-established in pharmacology that stereochemistry plays a pivotal role in the biological activity of chiral drugs. nih.gov

For the parent compound, naproxen, the (S)-enantiomer is responsible for its anti-inflammatory activity, while the (R)-enantiomer is a hepatotoxin. This stereoselectivity arises from the specific three-dimensional arrangement of the molecule, which dictates how it interacts with its biological targets. It is highly probable that a similar stereochemical preference exists for this compound. The precise spatial orientation of the 6-methoxynaphthalene ring and the N-hydroxypropanamide side chain, as determined by the stereochemistry at the chiral center, will influence its binding affinity and efficacy at its target sites. Studies on other chiral molecules have shown that different enantiomers can have vastly different potencies and even different biological activities. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govwikipedia.org

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. bhsai.org For this compound, the 6-methoxynaphthalene core could be replaced with other bicyclic or heterocyclic ring systems to explore new chemical space and potentially improve properties such as selectivity or metabolic stability. Research on naproxen has explored the synthesis of analogues with oxadiazole, cycloalkane, cyclic imide, and triazole rings as scaffold replacements, leading to compounds with significant antitumor and COX-2 inhibitory activities. nih.gov

Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, leading to a molecule with similar biological activity. wikipedia.org In the context of this compound, various bioisosteric replacements could be considered:

| Original Group | Potential Bioisosteres | Rationale for Replacement |

| Methoxy group (-OCH3) | -OH, -F, -Cl, -CH3 | Modulate electronic properties and metabolic stability |

| N-hydroxy group (-NHOH) | -NH2, -CONH2, -SO2NH2 | Alter hydrogen bonding potential and acidity |

| Naphthalene ring | Quinoline, Isoquinoline, Benzofuran | Explore different heterocyclic cores for improved properties |

The application of these strategies can lead to the development of novel analogues with enhanced therapeutic profiles.

Correlation of Structural Features with Specific Biological Targets and Pathways

While the specific biological targets of this compound are not extensively characterized in the public domain, inferences can be drawn from its structural similarity to naproxen and the presence of the N-hydroxy group.

The 6-methoxynaphthalene-2-yl-propanamide moiety strongly suggests that this compound, like naproxen, may interact with enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2) . The anti-inflammatory effects of naproxen are mediated through the inhibition of these enzymes. Structural modifications to this scaffold, as discussed in the preceding sections, would likely modulate the potency and selectivity of COX inhibition.

The N-hydroxyamide functionality is a known structural motif in various enzyme inhibitors. For example, it is a key feature of some histone deacetylase (HDAC) inhibitors and matrix metalloproteinase (MMP) inhibitors. The presence of this group suggests that this compound may have additional or different biological targets compared to naproxen, potentially implicating it in pathways related to cancer or tissue remodeling. Further research is needed to fully elucidate the specific biological targets and pathways modulated by this compound. ontosight.ai

Preclinical in Vitro and in Vivo Mechanistic Investigations in Research Models

Biochemical and Cell-Based Assays for Mechanistic Elucidation

In vitro assays are fundamental for dissecting the molecular interactions of a compound. For a molecule like N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide, these assays would focus on targets related to inflammation and cancer, reflecting the activities of its core structures.

Enzyme Assays: The primary mechanism of its parent drug, Naproxen (B1676952), is the inhibition of cyclooxygenase (COX) enzymes. Therefore, enzyme inhibition assays for COX-1 and COX-2 are critical. mdpi.com Furthermore, the hydroxamic acid moiety is a well-known zinc-binding group present in the active site of metalloenzymes, suggesting other potential targets. Studies on hydroxamic acid derivatives of other NSAIDs have shown they can act as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. nih.govnih.gov A hydroxamic acid derivative of Naproxen has also demonstrated potent histone deacetylase (HDAC) inhibition, a mechanism highly relevant to cancer therapy. nih.govscienceopen.com The hydroxamic acid group can also confer antioxidant and iron-chelating properties. researchgate.netnih.gov

Cell-Based Assays: To understand the compound's effect in a cellular context, various assays are employed. Cell viability studies using a panel of human cancer cell lines (e.g., HCT-116 colon cancer, A549 lung cancer) are used to determine antiproliferative effects, a common downstream consequence of HDAC inhibition. nih.govscienceopen.comnih.gov For anti-inflammatory mechanisms, cell-based assays often involve stimulating macrophage-like cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response. The inhibitory effect of the compound on the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) is then quantified.

| Assay Type | Specific Target/Model | Purpose | Potential Finding |

|---|---|---|---|

| Enzyme Assay | Cyclooxygenase (COX-1/COX-2) | Assess anti-inflammatory activity | Inhibition of prostaglandin synthesis |

| Enzyme Assay | 5-Lipoxygenase (5-LOX) | Assess anti-inflammatory activity | Inhibition of leukotriene synthesis |

| Enzyme Assay | Histone Deacetylase (HDAC) | Investigate anticancer mechanism | Inhibition of histone deacetylation, leading to altered gene expression |

| Cell Viability Assay | Cancer Cell Lines (e.g., HCT-116, A549) | Determine antiproliferative effects | Reduction in cancer cell growth and survival |

| Cell-Based Assay | LPS-stimulated RAW 264.7 Macrophages | Measure anti-inflammatory cellular effects | Decreased production of NO and PGE2 |

In Vivo Pharmacological Studies in Animal Models for Mechanistic Insights and Proof-of-Concept

Following in vitro characterization, animal models are used to confirm mechanisms and establish proof-of-concept for the compound's efficacy in a complex biological system.

The most common in vivo model for assessing the anti-inflammatory activity of NSAID-like compounds is the carrageenan-induced paw edema model in rodents. nih.gov Injection of carrageenan into the paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of an orally or systemically administered compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential. This model helps confirm that the COX inhibition observed in vitro translates to a functional anti-inflammatory effect in vivo. nih.govnih.gov

| Animal Model | Inducing Agent | Primary Endpoint | Mechanistic Insight |

|---|---|---|---|

| Rat or Mouse | Carrageenan | Paw volume (edema) reduction | Confirms in vivo inhibition of inflammatory mediators like prostaglandins |

Based on the available scientific literature, preclinical studies evaluating this compound or its close derivatives in anti-infective models have not been reported. While some propanamide derivatives of naproxen have been noted for antibacterial activity, this specific area of research for the N-hydroxy variant is not established. scienceopen.com

Given the potent HDAC inhibitory activity identified for hydroxamic acid derivatives of naproxen, in vivo cancer models are a critical step for proof-of-concept research. nih.govscienceopen.com The most widely used models are human tumor xenografts in immunodeficient mice. nih.gov In this system, human cancer cells (such as HCT116 or A549) are implanted into mice, where they form solid tumors. The test compound is then administered to the mice, and its effect on tumor growth is monitored over time. A significant reduction in tumor volume compared to vehicle-treated controls would provide strong evidence for its in vivo anticancer efficacy, validating the molecular mechanism (HDAC inhibition) observed in vitro. nih.gov

| Animal Model | Tumor Type | Primary Endpoint | Mechanistic Insight |

|---|---|---|---|

| Immunodeficient Mouse | Human Tumor Xenograft (e.g., HCT116 Colon) | Tumor growth inhibition | Demonstrates in vivo anticancer efficacy, likely via HDAC inhibition |

Comparative Mechanistic Studies with Established Research Compounds

To properly characterize a new compound, its activity is compared against well-established research compounds or standard drugs. For this compound, comparisons would be made against its parent drug, Naproxen, to determine how the addition of the hydroxamic acid group modifies its COX inhibitory profile. nih.gov It would also be benchmarked against other NSAIDs like Indomethacin in anti-inflammatory models. nih.gov If HDAC inhibition is confirmed, a crucial comparator would be an established HDAC inhibitor, such as Vorinostat (SAHA), to gauge its potency and potential selectivity. nih.govresearchgate.net

| Comparator Compound | Compound Class | Purpose of Comparison |

|---|---|---|

| Naproxen | NSAID (Propionic Acid) | Evaluate changes in COX-1/COX-2 inhibition and anti-inflammatory activity |

| Indomethacin | NSAID (Acetic Acid) | Benchmark anti-inflammatory potency in in vivo models |

| Vorinostat (SAHA) | HDAC Inhibitor | Benchmark potency and efficacy as an anticancer agent |

Investigation of Compound Stability and Metabolism in Biological Research Matrices

Understanding a compound's stability and how it is metabolized is essential for interpreting in vivo results. Standard preclinical investigations involve incubating the compound with various biological matrices. The primary tool is the use of liver microsomes (from mice, rats, and humans) to assess metabolic stability. These assays identify the rate at which the compound is broken down by metabolic enzymes and can help identify the major metabolic pathways. Stability is also assessed in plasma and other relevant biological fluids to ensure the compound remains intact long enough to exert its pharmacological effect in experimental models. However, specific stability and metabolism data for this compound are not available in the reviewed literature.

Computational Chemistry and in Silico Approaches for Compound Analysis and Design

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide, will bind to the active site of a target protein. For derivatives of naproxen (B1676952), the primary targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov

In silico molecular docking studies on naproxen analogs have been instrumental in elucidating their binding modes within the COX enzymes. researchgate.net These simulations can reveal crucial information about the binding affinity, with lower binding energy values suggesting a more stable and potent interaction. For instance, a study on a naproxen derivative showed a strong binding affinity to the main protease of SARS-CoV-2 with a binding energy of -9.36 kcal/mol, which was significantly lower than that of the parent naproxen (-6.11 kcal/mol). nih.gov Such studies for this compound would involve preparing the 3D structure of the ligand and docking it into the crystal structure of the target protein, such as COX-2 (PDB ID: 3NT1). researchgate.net The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site. researchgate.net

Table 1: Illustrative Molecular Docking Results for Naproxen Analogs Against COX-2

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Naproxen | -6.11 to -6.3 | Not specified |

| Naproxen Derivative 1 | -9.36 | Not specified |

| Naproxen Derivative 2 | Not specified | Val349, Leu352, Val523, Gly526, Ala527 |

Note: This table is illustrative and based on data from various naproxen derivatives to demonstrate the type of information obtained from molecular docking studies. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR study would involve a set of its analogs with varying structural modifications and their corresponding experimentally determined anti-inflammatory activities.

The best-generated QSAR models for naproxen derivatives have shown a correlation between certain molecular descriptors and biological activity. nih.gov These descriptors can include electronic, steric, and hydrophobic parameters. A successful QSAR model can be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent analogs. For example, a QSAR study on naproxen derivatives identified that descriptors like BCUT_SMR_3 and vsurf_Wp6 were correlated with their anti-inflammatory activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of a ligand-protein complex over time. For this compound, an MD simulation would be performed after a molecular docking study to assess the stability of the predicted binding pose.

MD simulations of naproxen derivatives complexed with their target proteins have been used to confirm the stability of the ligand within the binding pocket. nih.govnih.gov These simulations can reveal fluctuations in the protein structure and the ligand's position, providing insights into the dynamic nature of their interaction. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored to assess the stability of the complex. Stable dynamics are indicated by low and converging RMSD values over the simulation period. nih.gov

Fragment-Based Drug Discovery (FBDD) Strategies in In Silico Screening

Fragment-Based Drug Discovery (FBDD) is a strategy that starts with identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a lead compound with higher affinity and selectivity. The naproxen scaffold, 2-(6-methoxynaphthalen-2-yl)propanoic acid, can be considered a key fragment in the design of new anti-inflammatory agents. acs.org

In an in silico FBDD approach for this compound, the core naproxen structure could be used as a starting point. Computational methods can then be employed to screen virtual libraries of small fragments that can be attached to this core to enhance its binding to the target protein. This approach allows for the exploration of new chemical space and the design of novel compounds with improved properties. acs.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compound Prioritization

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. These predictions help in identifying compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. For this compound, various computational tools can be used to predict its ADME properties.

Studies on naproxen derivatives have shown that in silico ADME predictions can provide valuable insights into their drug-likeness. researchgate.netdergipark.org.tr These predictions often include parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. The results of these predictions can help in prioritizing compounds for further experimental evaluation. For instance, many naproxen derivatives have been shown to have good oral bioavailability and no carcinogenic effects in in silico models. nih.gov

Table 2: Predicted ADME Properties for a Hypothetical Naproxen Derivative

| Property | Predicted Value | Interpretation |

|---|---|---|

| Oral Bioavailability | High | Good absorption after oral administration |

| Blood-Brain Barrier Permeation | Low | Unlikely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |

| Lipinski's Rule of Five | 0 violations | Good drug-likeness |

Note: This table is a hypothetical representation of the type of data generated from in silico ADME prediction tools.

Pharmacophore Modeling and Virtual Screening Techniques

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model can be developed based on the known interactions of naproxen and its analogs with their target enzymes.

A pharmacophore model for naproxen-like compounds would typically include features such as a hydrophobic aromatic ring system (the naphthalene (B1677914) group), a hydrogen bond acceptor (the carbonyl oxygen), and a hydrogen bond donor. researchgate.net This model can then be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that fit the pharmacophore and are therefore likely to be active. This virtual screening approach can significantly accelerate the discovery of new lead compounds. patsnap.com

Synthesis and Biological Evaluation of Novel Analogues and Derivatives

Design and Synthesis of N-Acyl and N-Alkyl Derivatives of N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide

The synthesis of N-acyl and N-alkyl derivatives of this compound is primarily achieved by modifying its parent carboxylic acid, (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, commonly known as naproxen (B1676952). The core synthetic strategy involves the formation of an amide bond between the carboxylic acid and a selected amine.

A prevalent method for this transformation is the use of coupling agents. For instance, N,N'-dicyclohexylcarbodiimide (DCC) is widely employed to activate the carboxyl group of naproxen, facilitating its reaction with various substituted amines. nih.govmdpi.com This reaction produces an activated acylating agent that readily couples with the amino group of the target molecule to form a stable amide bond. mdpi.com The synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides has been successfully achieved using DCC in the presence of 4-(dimethylamino)pyridine (DMAP). nih.gov Similarly, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was synthesized in high yield through a DCC-mediated coupling between naproxen and 2,2-diphenylethylamine. mdpi.com

An alternative to carbodiimide coupling is the conversion of the carboxylic acid to a more reactive acyl chloride. For example, (±)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride can be reacted with an amine, such as 2-(3-chlorophenyl)ethan-1-amine, in the presence of a base like triethylamine to yield the corresponding N-alkyl propanamide. mdpi.com Once the N-acyl or N-alkyl propanamide scaffold is formed, the N-hydroxy group can be introduced. A common method for creating the N-hydroxy-N-methyl amide (a specific type of N-alkyl hydroxamic acid) involves refluxing an ester form of the parent molecule with N-methylhydroxylamine. scispace.com

These synthetic routes provide a versatile platform for creating a library of derivatives with diverse functionalities, allowing for systematic exploration of structure-activity relationships.

Table 1: Synthetic Approaches for N-Acyl and N-Alkyl Derivatives

| Derivative Type | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| N-Alkyl Propanamide | Carbodiimide Coupling | Naproxen, Substituted Amine, DCC, DMAP | nih.gov |

| N-Alkyl Propanamide | Acyl Chloride Reaction | Naproxenoyl Chloride, Substituted Amine, Triethylamine | mdpi.com |

| N-Hydroxy-N-Alkyl Propanamide | Hydroxylaminolysis | Parent Ester, N-Alkylhydroxylamine | scispace.com |

Exploration of Heterocyclic Modifications (e.g., Pyrazoles, Thiazolopyrimidines, Triazoles, Thiazolidinones)

Incorporating heterocyclic moieties into the this compound structure is a sophisticated strategy to modulate its biological and pharmacological profile. While direct synthetic examples linking this specific propanamide to pyrazoles, thiazolopyrimidines, triazoles, or thiazolidinones are not extensively detailed in the provided context, established synthetic methodologies for creating hydrazide-hydrazone derivatives from naproxen offer a clear pathway for such modifications.

A key intermediate for these syntheses is the corresponding hydrazide, which can be prepared from the naproxen acyl chloride. For example, reacting 2-(6-methoxy-2-naphthyl)propanoyl chloride with 2-hydroxybenzohydrazide yields 2-Hydroxy-N′-[2-(6-methoxynaphthalen-2-yl)propanoyl]benzohydrazide. nih.gov This hydrazide can then serve as a versatile precursor. Reaction of such hydrazides with appropriate reagents can lead to the formation of various five- and six-membered heterocyclic rings.

For instance, the synthesis of N′-[(E)-2-Hydroxybenzylidene]-2-(6-methoxynaphthalen-2-yl)propanohydrazide demonstrates the formation of a hydrazone linkage, which is a common step in the construction of more complex heterocyclic systems. researchgate.net This propanohydrazide intermediate possesses reactive sites that can be targeted for cyclization reactions to form heterocycles like pyrazoles or triazoles. The N-hydroxy group adds another dimension to the molecular design, potentially influencing the molecule's interaction with biological targets.

Conjugation Strategies with Amino Acids and Peptides for Research Applications

The covalent attachment of this compound to amino acids and peptides is a critical technique for developing targeted probes, research tools, and potential therapeutic conjugates. The synthetic chemistry for these conjugations typically leverages the reactivity of the parent carboxylic acid, naproxen.

The most common approach for bioconjugation is the formation of a stable amide bond between the molecule's carboxyl group and the free amino groups present in amino acids and peptides. The primary targets on peptides and proteins are the ε-amino group of lysine residues and the α-amino group at the N-terminus.

To achieve this linkage, the carboxylic acid is first "activated." This is often accomplished using reagents that form N-hydroxysuccinimide (NHS) esters. The resulting NHS ester of 2-(6-methoxynaphthalen-2-yl)propanoic acid is an effective acylating agent that reacts efficiently with nucleophilic amine groups under physiological or near-physiological conditions to form the desired amide-linked conjugate.

Alternatively, carbodiimide-mediated coupling, using reagents like DCC or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can directly catalyze the formation of an amide bond between the carboxylic acid and an amine without the need to isolate an activated intermediate. These methods provide a robust toolkit for attaching the naproxen scaffold to biological macromolecules, enabling a wide range of research applications.

Table 2: Common Bioconjugation Strategies

| Target Residue | Chemistry | Activating/Coupling Agent | Resulting Linkage |

|---|---|---|---|

| Lysine (ε-amino group) | Acylation | N-Hydroxysuccinimide (NHS) Esters | Amide |

| N-Terminus (α-amino group) | Acylation | N-Hydroxysuccinimide (NHS) Esters | Amide |

| Lysine / N-Terminus | Direct Amidation | Carbodiimides (e.g., DCC, EDC) | Amide |

Development of Prodrug Strategies for Enhanced Research Delivery and Target Engagement

Prodrug strategies are employed to overcome limitations of a parent compound, such as poor solubility or off-target effects, thereby improving its delivery and engagement with the intended biological target for research purposes. For this compound, a key strategy involves masking the potentially problematic free carboxylic acid group of its precursor, naproxen.

One well-documented approach is the conversion of the carboxylic acid into an amide. The synthesis of various (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives serves as a prime example of this strategy. nih.gov By forming an amide linkage, the acidic proton of the carboxyl group is removed, which has been shown to reduce gastrointestinal side effects associated with the parent NSAID in preclinical models. nih.govmdpi.com These amide derivatives can be designed to be stable under certain physiological conditions but may be cleaved by enzymes in specific tissues or cells to release the active compound, a classic prodrug mechanism.

For the N-hydroxy-propanamide itself, the hydroxamic acid moiety can be masked to create a prodrug. For example, O-acylation or O-alkylation of the N-hydroxy group would yield a derivative that may have altered membrane permeability and be less likely to act as a chelating agent until the masking group is metabolically cleaved to regenerate the active N-hydroxy functionality.

Synthesis of Deuterated Analogues for Mechanistic Isotope Effect Studies

The synthesis of deuterated analogues of this compound is a powerful tool for investigating reaction mechanisms, metabolic pathways, and target engagement through kinetic isotope effect studies. Deuterium, a stable isotope of hydrogen, can be selectively incorporated into a molecule to alter the vibrational frequency of C-H bonds, which can, in turn, affect the rate of reactions involving the cleavage of that bond.

A practical and effective method for introducing a deuterated methyl group ([²H₃]-methyl or CD₃) is through methylation using a deuterated reagent. nih.gov For a molecule containing a suitable precursor, such as a secondary amine or a demethylated scaffold, reaction with iodo[²H₃]methane (CD₃I) provides a direct route to the desired deuterated analogue. nih.gov For example, in the synthesis of a related deuterated hapten, deuterium was successfully introduced by reacting a precursor molecule with iodo[²H₃]methane, resulting in a 56% yield of the N-[²H₃]methyl product. nih.gov

The site of deuteration is a critical design consideration. The label should be placed at a position that is metabolically stable and relevant to the biological or chemical process being studied. For instance, placing the deuterium on a methyl group that is not readily cleaved by metabolic enzymes ensures the isotopic label is retained during the experiment. nih.gov This strategic labeling allows researchers to probe the mechanistic details of the compound's interactions and transformations.

Multi-target Directed Ligand Design Strategies

The design of multi-target directed ligands (MTDLs) is an innovative approach in chemical biology and drug discovery that aims to create single chemical entities capable of modulating multiple biological targets simultaneously. nih.gov This strategy is particularly relevant for complex biological systems where influencing a single target may be insufficient. The this compound scaffold can serve as an excellent starting point for developing MTDLs.

The core principle of MTDL design is molecular hybridization, which involves combining distinct pharmacophores from two or more different ligands into one molecule. nih.gov For example, the naproxen-like core of the subject compound, known for its interaction with cyclooxygenase (COX) enzymes, could be covalently linked to another molecular fragment known to interact with a different target, such as a phosphodiesterase-9 (PDE9) inhibitor or a metal-chelating moiety. researchgate.net

The design process might involve:

Pharmacophore Merging: Fusing structural features of different ligands.

Pharmacophore Linking: Connecting distinct pharmacophores with a chemical linker.

For instance, a new series of tacrine-derived analogues were created by inserting furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine subunits to modulate cholinesterase activity. nih.gov A similar approach could be applied by linking a fragment with known activity against a neurological or inflammatory target to the this compound structure. This strategy allows for the creation of novel chemical probes with unique polypharmacological profiles for research applications.

Future Research Directions and Translational Opportunities in Academic Settings

Identification of Unexplored Biological Targets and Signaling Pathways

While N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide is structurally derived from naproxen (B1676952), a well-known non-steroidal anti-inflammatory drug (NSAID) that primarily inhibits cyclooxygenase (COX) enzymes, its own biological targets are not yet fully elucidated. researchgate.netmdpi.com The introduction of a hydroxamic acid moiety suggests that its pharmacological profile may extend beyond COX inhibition. ontosight.aiacs.org Hydroxamic acids are known to act as inhibitors of metalloenzymes, particularly histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). tandfonline.com

Future research should, therefore, prioritize the screening of this compound against a broad panel of enzymes and receptors to identify novel targets. Particular attention should be given to pathways implicated in inflammation and cancer, given the known activities of related compounds. For instance, studies on other naproxen derivatives have revealed inhibitory effects on the NF-κB signaling pathway and the NLRP3 inflammasome, both of which are critical mediators of inflammation. nih.govbiorxiv.org A novel naproxen derivative has also been shown to induce apoptosis in breast cancer cells through the activation of caspases 3 and 9. nih.gov Investigating whether this compound modulates these or other oncogenic pathways could unveil new therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and synthesis of novel therapeutic agents. In the context of this compound, these computational tools can be leveraged to accelerate the discovery of analogues with improved potency, selectivity, and pharmacokinetic properties.

Predictive modeling, using quantitative structure-activity relationship (QSAR) algorithms, can be employed to identify key structural features that determine the biological activity of this compound and its derivatives. By training these models on existing datasets of related compounds, researchers can virtually screen large libraries of novel chemical entities to prioritize candidates for synthesis and biological evaluation. Furthermore, generative AI models can design entirely new molecules with desired pharmacological profiles, potentially leading to the discovery of next-generation therapeutics.

In addition to compound design, AI can also assist in predicting optimal synthetic routes. Retrosynthesis prediction algorithms can analyze the structure of a target molecule and propose a step-by-step synthetic pathway, thereby streamlining the chemical synthesis process and reducing the time and resources required for laboratory work.

Development of Advanced In Vitro and In Vivo Research Models

To gain a deeper understanding of the biological effects of this compound, it is crucial to move beyond traditional two-dimensional cell cultures and animal models. The development and utilization of advanced research models, such as organoids and microphysiological systems (organ-on-a-chip), offer a more physiologically relevant platform for preclinical studies. nih.govbroadinstitute.org

Organoids, which are three-dimensional, self-organizing structures derived from stem cells, can recapitulate the complex architecture and function of human organs in vitro. nih.govresearchgate.net Patient-derived tumor organoids, for example, could be used to assess the anti-cancer efficacy of this compound in a personalized medicine context. broadinstitute.org Similarly, organoids representing tissues that are commonly affected by the adverse effects of NSAIDs, such as the gastrointestinal tract and kidneys, could be employed to evaluate the compound's safety profile.

Microphysiological systems, which integrate different cell types in a microfluidic device to mimic the function of a specific organ or even multiple interacting organs, provide another powerful tool for preclinical research. These systems allow for the dynamic monitoring of cellular responses to a compound and can provide valuable insights into its pharmacokinetics and pharmacodynamics.

Design of this compound Analogues as Chemical Probes for Biological Systems

Chemical probes are indispensable tools for dissecting complex biological processes. youtube.com The design of analogues of this compound that can serve as chemical probes would significantly advance our understanding of its mechanism of action.

These probes could be designed to incorporate a variety of functional groups, such as fluorescent tags for cellular imaging, photoaffinity labels for target identification, or biotin (B1667282) tags for pull-down assays. By visualizing the subcellular localization of the compound or identifying its binding partners, these probes can provide direct evidence of its molecular targets and downstream signaling pathways.

Furthermore, the development of a library of chemical probes with varying potencies and selectivities would enable a more nuanced investigation of the structure-activity relationships of this class of compounds. This knowledge would, in turn, inform the design of more effective and safer therapeutic agents.

Synergistic Research Approaches Combining this compound Derivatives with Other Research Compounds

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases such as cancer and inflammatory disorders. Investigating the synergistic potential of this compound derivatives with other research compounds could lead to the development of more effective treatment regimens.

For instance, in the context of cancer, combining a cytotoxic agent with a compound that targets a specific signaling pathway can often achieve a greater therapeutic effect than either agent alone. Given the potential of hydroxamic acid derivatives to inhibit HDACs, combining this compound with other epigenetic modifiers or with conventional chemotherapy drugs could be a promising strategy.

In the realm of inflammatory diseases, a study combining naproxen with a dual amylin and calcitonin receptor agonist in a rat model of rheumatoid arthritis demonstrated improved outcomes in terms of pain, inflammation, and joint structure. nih.gov This highlights the potential for synergistic interactions between NSAID derivatives and other classes of anti-inflammatory agents.

Challenges and Perspectives in Translating Academic Research Findings to Pre-clinical Development Candidates

The translation of promising academic research findings into viable preclinical development candidates is a complex and challenging process. For a compound like this compound, several hurdles will need to be overcome.

A key challenge for hydroxamic acid derivatives is their potential for in vivo instability, poor bioavailability, and off-target toxicity. tandfonline.com The hydroxamic acid moiety itself can be susceptible to metabolic degradation, and its ability to chelate metal ions can lead to unintended interactions with various biological systems. acs.org Thorough pharmacokinetic and toxicological studies will be essential to assess the drug-like properties of this compound and to identify any potential liabilities.

Furthermore, the gastrointestinal toxicity associated with the parent compound, naproxen, which is attributed to its free carboxylic acid group, remains a concern. nih.gov While derivatization is often employed to mitigate this issue, careful evaluation of the gastrointestinal safety of this compound will be necessary. nih.gov

Despite these challenges, the unique chemical structure of this compound offers exciting opportunities for the development of novel therapeutics. By addressing the potential liabilities through medicinal chemistry optimization and leveraging advanced research models for preclinical evaluation, it may be possible to unlock the full therapeutic potential of this promising compound.

Table of Investigated Naproxen Derivatives and their Biological Activities